tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15935859
InChI: InChI=1S/C13H24N2O2/c1-10-7-13(8-14-9-13)5-6-15(10)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3
SMILES:
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

CAS No.:

Cat. No.: VC15935859

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-10-7-13(8-14-9-13)5-6-15(10)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3
Standard InChI Key WMQCBDXKJFZRER-UHFFFAOYSA-N
Canonical SMILES CC1CC2(CCN1C(=O)OC(C)(C)C)CNC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate belongs to the diazaspirocyclic family, characterized by a seven-membered ring fused to a five-membered ring via a shared nitrogen atom. The spiro[3.5]nonane system incorporates two nitrogen atoms at positions 2 and 7, with a methyl substituent at position 6 and a Boc group at position 7 . The Boc group enhances solubility and stability during synthetic processes, making the compound amenable to further derivatization .

Key Structural Attributes:

  • Spirocyclic Core: Ensures conformational rigidity, critical for binding to biological targets.

  • Boc Protecting Group: Facilitates selective deprotection during multi-step syntheses.

  • Methyl Substituent: Influences steric and electronic properties, modulating reactivity and pharmacokinetics .

Physical and Chemical Properties

Data from suppliers and safety sheets indicate the following properties:

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.34 g/mol
Purity (Supplier Specification)≥97%
StabilityStable under inert conditions

The compound’s density, melting point, and boiling point remain unspecified in available literature, though its synthetic intermediates suggest sensitivity to moisture and oxygen .

Synthetic Methodologies

Seven-Step Synthesis from Ethyl Malonate (Patent CN111620869A)

A patented route involves seven sequential reactions starting from ethyl malonate :

  • Step 1: Ethyl malonate reacts in ethanol (25–80°C, 5 h) to yield compound 2.

  • Step 2: Lithium borohydride reduction in tetrahydrofuran (0–70°C, 2.5 h) produces diol 3.

  • Step 3: Tosylation with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 h) forms compound 4.

  • Step 4: Cyclization via cesium carbonate in acetonitrile (25–90°C, 3 h) generates spirocyclic intermediate 5.

  • Step 5: Magnesium-mediated reduction in methanol (25–80°C, 1 h) yields amine 6.

  • Step 6: Boc protection with Boc anhydride in dichloromethane (25°C, 12 h) affords compound 7.

  • Step 7: Palladium-catalyzed hydrogenolysis in methanol (25°C, 3 h) delivers the final product .

Advantages:

Limitations:

  • Multi-step process increases risk of intermediate degradation.

  • Palladium catalysts necessitate rigorous purification to meet pharmaceutical standards .

Alternative Route via Epoxidation (Patent CN102659678B)

A shorter synthesis employs epoxidation and ring expansion:

  • Reaction 1: Compound II reacts with compound V to form intermediate VI.

  • Reaction 2: Epoxidation and ring expansion of VI yield the target compound .

Advantages:

  • Fewer steps (total yield: 70.7%).

  • Avoids transition-metal catalysts, reducing cost and purification complexity .

Pharmaceutical Applications

Chemokine Receptor Modulation

The compound serves as a precursor to CCR3/CCR5 antagonists, implicated in HIV entry inhibition and inflammatory disease treatment . Structural analogs demonstrate nanomolar affinity for these receptors, underscoring its value in drug discovery .

Enzyme Inhibition

Derivatives act as fatty acid amide hydrolase (FAAH) inhibitors, potential therapeutics for pain and neurodegeneration . The spirocyclic core enhances target selectivity by mimicking natural substrate conformations .

Industrial Supply and Quality Control

Supplier Specifications

  • MolCore: Offers ≥97% purity under ISO-certified conditions, targeting API intermediate markets .

  • Capot Chemical: Provides research-grade material for preclinical studies .

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